2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
CAS No.: 1392803-74-5
Cat. No.: VC3412560
Molecular Formula: C6H3ClFN3
Molecular Weight: 171.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1392803-74-5 |
|---|---|
| Molecular Formula | C6H3ClFN3 |
| Molecular Weight | 171.56 g/mol |
| IUPAC Name | 2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C6H3ClFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) |
| Standard InChI Key | MOFRYIYEWUUXKL-UHFFFAOYSA-N |
| SMILES | C1=C(C2=NC(=CN=C2N1)Cl)F |
| Canonical SMILES | C1=C(C2=NC(=CN=C2N1)Cl)F |
Introduction
2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound characterized by its unique structure, which includes a pyrrole and pyrazine ring system. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for various biological activities.
Synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Specific synthetic routes may vary, but commonly used methods include cyclization reactions involving halogenated pyrroles and pyrazines.
Biological Activity and Applications
Research has indicated that derivatives of pyrrolo[2,3-b]pyrazine exhibit a range of biological activities, including:
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Anticancer Properties: Some studies have reported that compounds based on this scaffold can inhibit cancer cell proliferation, particularly in pancreatic cancer cells (Panc-1) .
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Kinase Inhibition: Certain derivatives have shown potential as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyrazine derivatives:
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A series of modified compounds demonstrated varying degrees of antiproliferative activity against different cancer cell lines.
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Notably, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity, suggesting that specific substitutions can significantly impact biological efficacy .
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